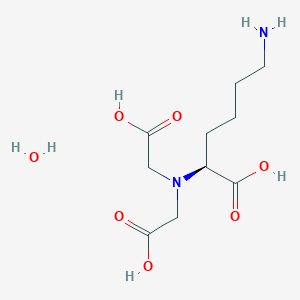

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Science

- In the realm of polymer science, this compound is instrumental in synthesizing poly(α-amino acid)s bearing carboxyl groups, which are crucial for creating biomaterials that mimic functional proteins. The synthesis process involves the use of N-carboxypentyl glycine N-thiocarboxyanhydride (CPG-NTA) and iminodiacetic acid N-thiocarboxyanhydride (IDA-NTA) without protection, leading to the production of polyCPG with controlled molecular weight and low dispersities. These polymers have applications in adhesive technologies and the construction of complex polypeptoids (Zheng, Bai, Ling, & Sun, 2020).

Chromatography

- In chromatography, a derivative of iminodiacetic acid (IDA) is used to create tridentate zwitterionic stationary phases for hydrophilic interaction liquid chromatography (HILIC). This facilitates the separation of polar compounds, including organic acids, bases, and hydrophilic compounds like cephalosporins and carbapenems. This technology is significant for improving the efficiency and selectivity of chromatographic processes (Yin, Chai, Liu, Chu, Palasota, & Cai, 2015).

Drug Delivery

- In drug delivery research, amino acid prodrugs of 5-Aminosalicylic acid (5-ASA) were developed using derivatives of this compound. These prodrugs are designed to exploit the selective hydrolytic activity of brush border enzymes for targeted delivery, which is particularly relevant for treatments of inflammatory bowel diseases (Pellicciari, Garzon-Aburbeh, Natalini, Marinozzi, Clerici, Gentili, & Morelli, 1993).

Biochemistry and Enzyme Inhibition

- The compound has been used to develop a nanocomposite particle to inhibit serine β-lactamase activities in bacteria, addressing the challenge of antibiotic resistance. This nanostructure based on iron oxide nanocore and N-phosphonomethyl iminodiacetic acid (PMIDA) shows promise in combating antibiotic-resistant bacteria (Akhlaghi & Najafpour-Darzi, 2021).

Surface Modification and Sensor Development

- This compound has been used in the development of metal-chelated plasmonic interfaces for binding histidine-tagged peptides. This has applications in surface plasmon resonance (SPR) sensing, a technique used for detecting biomolecular interactions (Maalouli, Gouget-Laemmel, Pinchemel, Bouazaoui, Chazalviel, Ozanam, Yang, Burkhard, Boukherroub, & Szunerits, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPNZLAZFGAFK-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

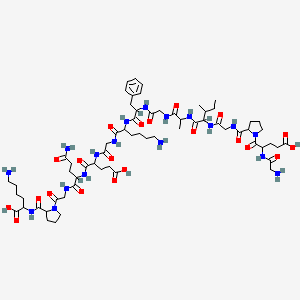

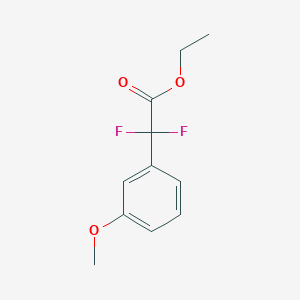

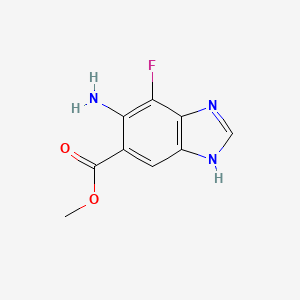

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)

![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)

![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)

![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)

![14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene](/img/structure/B3068976.png)

![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)